

Check Availability & Pricing

# The Therapeutic Potential of C75 in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tetrahydro-4-methylene-2-octyl-5oxo-3-furancarboxylic acid

Cat. No.:

B1662229

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

C75, a synthetic α-methylene-y-butyrolactone, has emerged as a significant tool for investigating the intricate relationship between fatty acid metabolism and energy homeostasis. As a potent inhibitor of fatty acid synthase (FAS), C75 demonstrates profound effects on metabolic parameters, positioning it as a molecule of interest for therapeutic interventions in metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an indepth exploration of the multifaceted mechanisms of C75, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. A critical examination of its dual role in both fatty acid synthesis and oxidation pathways is presented, including the controversial findings surrounding its interaction with carnitine palmitoyltransferase-1 (CPT-1). While C75 itself may not be a direct candidate for human drug development, the insights gleaned from its study offer invaluable guidance for the development of next-generation therapeutics targeting metabolic disorders.

### Introduction

Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of lipid metabolism, characterized by excessive fatty acid synthesis and ectopic lipid accumulation. Fatty acid synthase (FAS), the central enzyme in the de novo lipogenesis pathway, has therefore become



a prime target for therapeutic intervention. C75 is a small-molecule inhibitor of FAS that has been instrumental in elucidating the role of this pathway in energy balance.[1] This document serves as a comprehensive resource on the preclinical evaluation of C75, with a focus on its therapeutic potential in metabolic diseases.

### **Mechanism of Action**

C75 exerts its metabolic effects through a dual mechanism, impacting both the synthesis and oxidation of fatty acids.

## **Inhibition of Fatty Acid Synthase (FAS)**

C75 is a potent, irreversible inhibitor of FAS.[2] By covalently binding to the β-ketoacyl synthase domain of FAS, C75 blocks the condensation steps of fatty acid synthesis. This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in tissues such as the hypothalamus and liver.[3]

# Modulation of Carnitine Palmitoyltransferase-1 (CPT-1) Activity

The effect of C75 on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation, is a subject of ongoing investigation with conflicting reports.

- Stimulation of CPT-1 Activity: Several studies report that C75 acts as a pharmacological agonist of CPT-1, leading to increased fatty acid oxidation and energy expenditure.[3][4] This effect is proposed to be a peripheral mechanism contributing to weight loss and the reduction of adipose tissue.[3] C75 has been shown to increase CPT-1 activity even in the presence of its natural inhibitor, malonyl-CoA.[3][4]
- Inhibition of CPT-1 Activity by C75-CoA: Conversely, other research indicates that C75 is converted in vivo to C75-CoA, which acts as a potent competitive inhibitor of CPT-1.[2][5]
   This inhibition of CPT-1 in the hypothalamus is suggested to increase the availability of fatty acids, contributing to the anorectic effects of C75.[5] The IC50 values for C75-CoA inhibition of CPT-1 are reported to be in a similar range to the well-known CPT-1 inhibitor, etomoxiryl-CoA.[2]



This apparent contradiction highlights the complexity of C75's pharmacology and may be dependent on the tissue context and the local concentrations of C75 and its metabolites.

# **Preclinical Efficacy in Metabolic Disease Models**

Preclinical studies, primarily in diet-induced obese (DIO) mice, have demonstrated the significant therapeutic potential of C75 in ameliorating metabolic dysregulation.

## **Effects on Body Weight and Food Intake**

Chronic administration of C75 leads to a sustained and stable reduction in body weight in DIO mice.[6] This effect is attributed to both a decrease in food consumption and an increase in energy expenditure.[6] In some studies, C75-treated DIO mice exhibited a 50% greater weight loss compared to their pair-fed counterparts, indicating that the anorectic effect alone does not account for the total weight reduction.[3][4]

## **Effects on Adipose Tissue and Hepatic Steatosis**

C75 treatment results in a substantial loss of adipose tissue and the resolution of hepatic steatosis (fatty liver) in DIO mice.[6] This is consistent with its dual action of reducing fatty acid synthesis and promoting fatty acid oxidation.

### **Quantitative Data from Preclinical Studies**

The following tables summarize the quantitative effects of C75 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of C75



| Target Enzyme                                         | Cell/Tissue Type                                          | IC50                                         | Reference |
|-------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------|-----------|
| Fatty Acid Synthase<br>(FAS)                          | Purified Human FASN                                       | >100 μM                                      | [7]       |
| Fatty Acid Synthase<br>(FAS)                          | HsmtKAS (β-ketoacyl-<br>acyl carrier protein<br>synthase) | ~300 µM (for the related compound cerulenin) | [7]       |
| Carnitine Palmitoyltransferase I (CPT-1) (by C75-CoA) | Yeast-overexpressed<br>L- or M-CPT I<br>isoforms          | In the range of etomoxiryl-CoA               | [2]       |

Table 2: In Vivo Effects of C75 in Diet-Induced Obese (DIO) Mice



| Parameter                        | C75 Dose                 | Duration of<br>Treatment | Observed<br>Effect                           | Reference |
|----------------------------------|--------------------------|--------------------------|----------------------------------------------|-----------|
| Body Weight                      | 15 mg/kg (i.p.)          | 20 hours                 | 4.4% decrease<br>(vs. 2.0% in pair-<br>fed)  | [8]       |
| Food Intake                      | Chronic<br>treatment     | -                        | Decreased                                    | [6]       |
| Energy<br>Expenditure            | 15 mg/kg (i.p.)          | 20 hours                 | 32.9% increase<br>(vs. pair-fed)             | [4][8]    |
| Respiratory Exchange Ratio (RER) | 15 mg/kg (i.p.)          | 20 hours                 | Unchanged (0.75<br>vs. 0.76 in pair-<br>fed) | [4][8]    |
| Fatty Acid<br>Oxidation          | 30 μg/ml (in<br>vitro)   | -                        | 203% increase                                | [8]       |
| Fatty Acid<br>Oxidation          | 40 μg/ml (in<br>vitro)   | -                        | 358% increase                                | [8]       |
| CPT-1 Activity                   | 20 μg/ml (in adipocytes) | -                        | 213% increase                                | [8]       |
| Liver Triglyceride<br>Content    | Not specified            | Chronic                  | Reduced                                      | [9]       |
| Liver Weight                     | Not specified            | Chronic                  | Reduced                                      | [9]       |

Table 3: Effects of C75 on Serum Markers of Tissue Injury (Hemorrhagic Shock Model)



| Serum Marker                     | C75 Treatment (1<br>mg/kg) | % Decrease vs.<br>Vehicle | Reference |
|----------------------------------|----------------------------|---------------------------|-----------|
| Aspartate Aminotransferase (AST) | Yes                        | 38%                       | [10]      |
| Lactate                          | Yes                        | 32%                       | [10]      |
| Lactate Dehydrogenase (LDH)      | Yes                        | 78%                       | [10]      |
| Creatinine                       | Yes                        | 38%                       | [10]      |
| Blood Urea Nitrogen<br>(BUN)     | Yes                        | 40%                       | [10]      |

# **Signaling Pathways Modulated by C75**

C75 influences key signaling pathways in the hypothalamus and peripheral tissues that regulate energy homeostasis.

## **Hypothalamic Neuropeptide Signaling**

In the central nervous system, C75 modulates the expression of hypothalamic neuropeptides involved in appetite control. By increasing malonyl-CoA levels in the hypothalamus, C75 is thought to mimic a state of energy surplus. This leads to:

- Decreased expression of orexigenic (appetite-stimulating) neuropeptides: Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).
- Increased expression of anorexigenic (appetite-suppressing) neuropeptides: Proopiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).





Click to download full resolution via product page

Hypothalamic Signaling Pathway of C75



# Peripheral Signaling: AMPK and CPT-1

In peripheral tissues like the liver and adipose tissue, C75's effects are mediated through the modulation of AMP-activated protein kinase (AMPK) and CPT-1. The precise interplay is complex and, as noted, subject to conflicting reports regarding CPT-1.





Click to download full resolution via product page

Peripheral Metabolic Signaling of C75



# Experimental Protocols In Vivo Administration of C75 in Mice

- Compound Preparation: C75 is dissolved in a suitable vehicle, such as RPMI 1640 medium.
- Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for systemic administration in mice.
- Dosage: Doses ranging from 7.5 mg/kg to 30 mg/kg have been used in studies.
- Procedure: Mice are restrained, and the injection is administered into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

# **Whole-Animal Indirect Calorimetry**

- Apparatus: An open-circuit indirect calorimeter system (e.g., Oxymax) is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
- Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for a period of at least 24 hours before data collection.
- Measurements: VO2 and VCO2 are measured at regular intervals (e.g., every 15 minutes) over the course of the experiment.
- Data Analysis: The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2. Energy expenditure is calculated using the Weir equation.





Click to download full resolution via product page

Experimental Workflow: Whole-Animal Calorimetry

# **CPT-1 Activity Assay**

 Principle: This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA and [3H]carnitine.



#### Procedure:

- Homogenize tissue or lyse cells in an appropriate buffer.
- Incubate the homogenate/lysate with a reaction mixture containing [<sup>3</sup>H]carnitine, palmitoyl-CoA, and other necessary co-factors.
- Stop the reaction and separate the radiolabeled palmitoylcarnitine from the unreacted [3H]carnitine.
- Quantify the amount of [3H]palmitoylcarnitine using liquid scintillation counting.

## **Western Blot Analysis of Hypothalamic Neuropeptides**

- Tissue Preparation: Hypothalami are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NPY, AgRP, POMC, or CART, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

# **Clinical Landscape and Future Directions**

To date, there have been no registered clinical trials specifically investigating C75 for metabolic diseases in humans. However, other inhibitors of fatty acid synthase are undergoing clinical evaluation. For instance, the FASN inhibitor denifanstat (formerly TVB-2640) has shown promise in Phase 2 trials for non-alcoholic steatohepatitis (NASH) and is also being investigated for various cancers.[11][12][13] Another FASN inhibitor, FT-4101, has



demonstrated the ability to safely reduce hepatic de novo lipogenesis and steatosis in obese subjects with non-alcoholic fatty liver disease in early-phase trials.[14]

The preclinical data on C75 provide a strong rationale for the continued exploration of FAS inhibition as a therapeutic strategy for metabolic diseases. Future research should focus on:

- Resolving the conflicting data on CPT-1 modulation: Further studies are needed to clarify
  whether C75 or its metabolites act as activators or inhibitors of CPT-1 in different tissues and
  under various metabolic conditions.
- Developing second-generation FAS inhibitors: The insights from C75 can guide the design of new inhibitors with improved pharmacokinetic and safety profiles suitable for clinical development.
- Investigating combination therapies: Exploring the synergistic effects of FAS inhibitors with other anti-diabetic or weight-loss agents could lead to more effective treatment strategies.

### Conclusion

C75 has proven to be an invaluable pharmacological tool for dissecting the critical role of de novo lipogenesis in the pathophysiology of metabolic diseases. Its ability to potently inhibit FAS and modulate fatty acid oxidation pathways has profound effects on energy homeostasis, leading to weight loss and improved metabolic health in preclinical models. While the precise mechanism of its interaction with CPT-1 requires further elucidation, the wealth of data generated from C75 studies strongly supports the continued development of FAS inhibitors as a promising therapeutic avenue for obesity, type 2 diabetes, and related metabolic disorders. The journey from the preclinical insights of C75 to clinically approved therapies will require continued innovation in drug design and a deeper understanding of the complex interplay of metabolic pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of diet-induced fatty liver disease in the aging mouse is suppressed by brief daily exposure to low-magnitude mechanical signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock PMC [pmc.ncbi.nlm.nih.gov]
- 11. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Sagimet Biosciences' Denifanstat Meets All Endpoints in Phase 3 Acne Clinical Trial, NDA Submission Planned in China [quiverquant.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Inhibition of fatty acid synthase with FT-4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non-alcoholic fatty liver disease: Results from two earlyphase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of C75 in Metabolic Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662229#exploring-the-therapeutic-potential-of-c75-in-metabolic-diseases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com